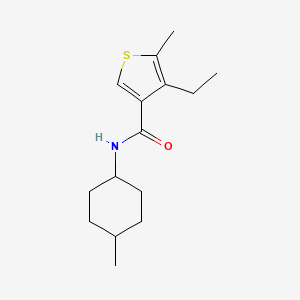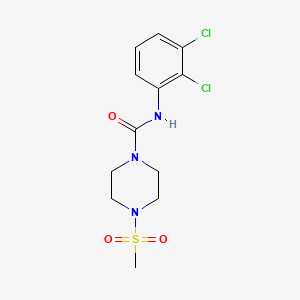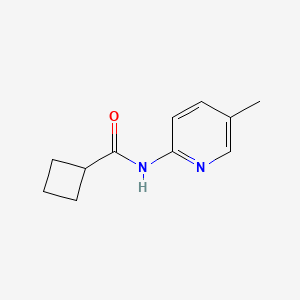
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide
Vue d'ensemble
Description
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide (EMT) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a member of the synthetic cannabinoid family and is structurally similar to the natural cannabinoid, delta-9-tetrahydrocannabinol (THC). However, unlike THC, EMT does not produce psychotropic effects, making it a promising alternative for medicinal purposes.
Mécanisme D'action
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide acts on the endocannabinoid system, which is involved in regulating several physiological processes, including pain, mood, and appetite. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide binds to the CB2 receptor, a subtype of the cannabinoid receptor found primarily in immune cells and peripheral tissues. Activation of the CB2 receptor by 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been found to reduce oxidative stress and inflammation in the brain, potentially protecting against neurodegenerative diseases. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has also been shown to have anti-tumor effects, inhibiting cell growth and inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. Its synthetic nature allows for precise control over its chemical composition and purity, ensuring consistent results. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide also has a low potential for abuse and does not produce psychotropic effects, making it a safe alternative to natural cannabinoids. However, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has some limitations, including its limited availability and high cost, which may restrict its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide's neuroprotective properties make it a promising candidate for further study in this area. Additionally, further research is needed to fully understand 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide's anti-tumor effects and its potential as a cancer treatment. Finally, as the endocannabinoid system is involved in regulating several physiological processes, there may be additional therapeutic applications for 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide that have yet to be discovered.
Applications De Recherche Scientifique
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in several areas, including pain management, cancer treatment, and neuroprotection. In a study conducted on rats, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide was found to have analgesic effects, reducing pain sensitivity without producing sedative effects. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has also been shown to have anti-tumor effects in breast cancer cells, inhibiting cell growth and inducing apoptosis. Additionally, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has demonstrated neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-4-13-11(3)18-9-14(13)15(17)16-12-7-5-10(2)6-8-12/h9-10,12H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNGPYINWBQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCC(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)

![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)

![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)
![8-(3,5-dimethylphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4840408.png)
![4-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4840422.png)
![methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4840424.png)